Cas no 97634-83-8 (6-(tert-Butyl)pyridin-2-amine)

6-(tert-Butyl)pyridin-2-amine is a substituted pyridine derivative featuring a tert-butyl group at the 6-position and an amine functionality at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalytic systems. The tert-butyl group enhances steric and electronic properties, influencing reactivity and selectivity in coupling reactions. Its amine group allows for further functionalization, making it versatile for derivatization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it useful in designing molecules with tailored properties for research and industrial applications.
6-(tert-Butyl)pyridin-2-amine structure
6-(tert-Butyl)pyridin-2-amine structure
Product Name:6-(tert-Butyl)pyridin-2-amine
CAS No:97634-83-8
MF:C9H14N2
MW:150.220861911774
MDL:MFCD12032622
CID:830530
PubChem ID:13494634
Update Time:2025-08-05

6-(tert-Butyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-tert-Butylpyridin-2-amine
    • 2-PYRIDINAMINE, 6-(1,1 DIMETHYLETHYL)-
    • 6-(1,1-dimethylethyl)-2-Pyridinamine
    • 6-(1,1-Dimethylethyl)-2-pyridinamine (ACI)
    • SCHEMBL77583
    • AKOS015943702
    • DB-080469
    • SB54664
    • 6-(tert-butyl)pyridin-2-amine
    • F30953
    • CS-0094971
    • 2-Pyridinamine, 6-(1,1-dimethylethyl)-
    • LQHCLLPVVSLNCZ-UHFFFAOYSA-N
    • DTXSID10542183
    • 97634-83-8
    • 6-tert-Butyl-pyridin-2-ylamine
    • EN300-2979127
    • 2-amino-6-(t-butyl)pyridine
    • 2-amino-6-tert-butylpyridine
    • AS-48433
    • MFCD12032622
    • 6-(tert-Butyl)pyridin-2-amine
    • MDL: MFCD12032622
    • Inchi: 1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11)
    • InChI Key: LQHCLLPVVSLNCZ-UHFFFAOYSA-N
    • SMILES: N1C(C(C)(C)C)=CC=CC=1N

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 238.9±28.0 °C at 760 mmHg
  • Flash Point: 121.4±11.2 °C
  • PSA: 38.91000
  • LogP: 2.54250
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

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6-(tert-Butyl)pyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ;  24 h, 100 °C
Reference
Highly efficient and economic synthesis of new substituted amino-bispyridyl derivatives via copper and palladium catalysis
Gaillard, Sylvain; Elmkaddem, Mohammed Kamal; Fischmeister, Cedric; Thomas, Christophe M.; Renaud, Jean-Luc, Tetrahedron Letters, 2008, 49(21), 3471-3474

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Benzophenone imine Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C; 90 °C → rt
Reference
Synthesis of new dipyridinylamine and dipyridinylmethane ligands and their coordination chemistry with Mg(II) and Zn(II)
Zheng, Zhanjiang; Elmkaddem, Mohammed Kamal; Fischmeister, Cedric; Roisnel, Thierry; Thomas, Christophe M.; et al, New Journal of Chemistry, 2008, 32(12), 2150-2158

Production Method 3

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Water
Reference
Dissymmetry of certain substituted dipyridotetraazapentalenes.
Pereira, David E.; Clauson, Gary L.; Leonard, Nelson J., Tetrahedron, 1987, 43(21), 4931-46

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Reaction of ketone enolates with 2,4-dichloropyrimidine. A novel pyrimidine to pyridine interconversion
Bell, Harold M.; Carver, David R.; Hubbard, James S.; Sachdeva, Yesh P.; Wolfe, James F., Journal of Organic Chemistry, 1985, 50(19), 3442-4

Production Method 5

Reaction Conditions
Reference
Sterically crowded heterocycles. X. A new mechanistic approach to the ferricyanide oxidation of 4,6'-disubstituted 1-(pyridin-2'-yl)-2,6-diphenylpyridinium salts
Pohl, Radek; Bohm, Stanislav; Kuthan, Josef, Collection of Czechoslovak Chemical Communications, 1999, 64(8), 1274-1294

6-(tert-Butyl)pyridin-2-amine Raw materials

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Amadis Chemical Company Limited
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(CAS:97634-83-8)6-(tert-Butyl)pyridin-2-amine
Order Number:A1194567
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:25
Price ($):2320.0
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Additional information on 6-(tert-Butyl)pyridin-2-amine

Introduction to 6-(tert-Butyl)pyridin-2-amine (CAS No. 97634-83-8)

6-(tert-Butyl)pyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 97634-83-8, is a significant compound in the realm of pharmaceutical and chemical research. This pyridine derivative features a tert-butyl group attached to the second carbon atom of the pyridine ring, which imparts unique electronic and steric properties to the molecule. The presence of an amine functional group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 6-(tert-Butyl)pyridin-2-amine contributes to its versatility in various applications. The tert-butyl group not only influences the compound's solubility and stability but also serves as a handle for further functionalization. This makes it a preferred building block in medicinal chemistry, particularly for designing small-molecule inhibitors and activators targeting biological pathways.

In recent years, 6-(tert-Butyl)pyridin-2-amine has garnered attention in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have been explored as potential treatments for neurological disorders, where precise modulation of neurotransmitter systems is crucial.

One of the most compelling aspects of 6-(tert-Butyl)pyridin-2-amine is its role in drug discovery and development. Researchers have leveraged its structural features to create libraries of compounds for high-throughput screening (HTS). The amine group allows for facile coupling with carboxylic acids via amide bond formation, while the pyridine core provides a scaffold that can interact with biological targets such as kinases, GPCRs, and ion channels.

Recent studies have highlighted the utility of 6-(tert-Butyl)pyridin-2-amine in designing kinase inhibitors, particularly those targeting oncogenic pathways. The steric bulk provided by the tert-butyl group can be strategically employed to improve binding affinity and selectivity. This has led to the identification of several lead compounds that are now undergoing further optimization for clinical use.

The synthesis of 6-(tert-Butyl)pyridin-2-amine typically involves multi-step organic reactions, starting from commercially available pyridine precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are critical for ensuring an adequate supply of this compound for both research and industrial applications.

In addition to its pharmaceutical applications, 6-(tert-Butyl)pyridin-2-amine has found utility in material science and chemical synthesis. Its ability to act as a ligand or catalyst precursor makes it valuable in catalytic processes, where precise control over reaction conditions is essential. The compound's stability under various conditions also enhances its appeal as a reagent in industrial settings.

The pharmacokinetic properties of derivatives containing the 6-(tert-Butyl)pyridin-2-amino moiety are another area of active investigation. Researchers are exploring how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these relationships is crucial for optimizing drug candidates and improving their likelihood of success in clinical trials.

Recent breakthroughs in computational chemistry have further accelerated the use of 6-(tert-Butyl)pyridin-2-amine in drug design. Molecular modeling techniques allow researchers to predict how different derivatives will interact with biological targets before synthesizing them. This approach saves time and resources while increasing the likelihood of identifying potent and selective compounds.

The future prospects for 6-(tert-Butyl)pyridin-2-amino are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of biological systems grows, so does the demand for specialized compounds like this one. Whether used as an intermediate in synthesis or as a lead compound in drug development, 6-(tert-butyl)pyridin-2-amino continues to play a vital role in advancing chemical biology and medicine.

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(CAS:97634-83-8)6-(tert-Butyl)pyridin-2-amine
A1194567
Purity:99%
Quantity:5g
Price ($):2320.0
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